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molecular formula C8H12S2 B8436518 2-(But-3-ynyl)-1,3-dithiane

2-(But-3-ynyl)-1,3-dithiane

Cat. No. B8436518
M. Wt: 172.3 g/mol
InChI Key: IDUQBZZKZZCGKR-UHFFFAOYSA-N
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Patent
US04877779

Procedure details

To a solution of pent-4-ynal (6.99 g, 85.1 mmol) dissolved in methylene chloride (85 mL) was added 1,3-propanedithiol (8.54 mL, 85.1 mmol). The solution was stirred at room temperature for 1 hour and then cooled to -20° C. Boron trifluoride etherate (10.46 mL, 85.1 mmol) was added and, after warming to room temperature, the solution was stirred for 16 hours. The solution was washed with water (2×20 mL) and the aqueous extract was washed with additional methylene chloride (2×40 mL). The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL) and the aqueous extract was washed with additional methylene chloride (2×40 mL). The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL) and the aqueous extract was back-extracted with methylene chloride (2×40 mL). The combined organic extracts were washed with brine (2×40 mL) and dried (K2CO3). The solvent was removed by rotary evaporation to afford 9.14 g (62%) of 2-(but-3-ynyl)-1,3-dithiane as a pale yellow oil. 1H NMR (CDCl3)δ: 4.2 (t, 1H), 3.1-2.8 (m, 4H), 2.6-2.4 (m, 1H), 2.3-2.0 (m, 6H); IR (neat): 3286, 2908, 1421, 1272, 907 cm-1 ; GC retention time=3.11 min (88% area); TLC (silica gel, 90% hexane: 10% ethyl acetate) Rf=0.74.
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.54 mL
Type
reactant
Reaction Step Two
Quantity
10.46 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][C:4]#[CH:5].[CH2:7]([SH:11])[CH2:8][CH2:9][SH:10].B(F)(F)F.CCOCC>C(Cl)Cl>[CH2:2]([CH:1]1[S:11][CH2:7][CH2:8][CH2:9][S:10]1)[CH2:3][C:4]#[CH:5] |f:2.3|

Inputs

Step One
Name
Quantity
6.99 g
Type
reactant
Smiles
C(CCC#C)=O
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.54 mL
Type
reactant
Smiles
C(CCS)S
Step Three
Name
Quantity
10.46 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C
TEMPERATURE
Type
TEMPERATURE
Details
after warming to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The solution was washed with water (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
WASH
Type
WASH
Details
was washed with additional methylene chloride (2×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
WASH
Type
WASH
Details
was washed with additional methylene chloride (2×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
EXTRACTION
Type
EXTRACTION
Details
was back-extracted with methylene chloride (2×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC#C)C1SCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 9.14 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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